1'-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Description
The compound “1’-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide” is a complex organic molecule. It contains a bipiperidine core, which is a type of piperidine, a common structural motif in many natural products and pharmaceuticals . The compound also contains a bromophenyl group, which is a type of aryl halide commonly used in organic synthesis . The compound also has an amide functional group, which is a key structural component of proteins and many other biologically important molecules .
Molecular Structure Analysis
The molecular structure of “1’-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide” can be deduced from its name. It contains a bipiperidine core, with one of the nitrogen atoms connected to a carbonyl group (forming an amide), and the other nitrogen atom connected to a 2-oxoethyl group (forming a secondary amide). The carbonyl group is further connected to a bromophenyl group via an amino link .Chemical Reactions Analysis
The compound “1’-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide” likely undergoes reactions typical of amides, amines, and aryl halides. For example, the amide functional group can participate in hydrolysis reactions under acidic or basic conditions to form a carboxylic acid and an amine . The bromophenyl group can undergo nucleophilic aromatic substitution reactions .Properties
IUPAC Name |
1-[2-(4-bromoanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN4O2/c20-15-4-6-16(7-5-15)22-17(25)14-23-12-8-19(9-13-23,18(21)26)24-10-2-1-3-11-24/h4-7H,1-3,8-14H2,(H2,21,26)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVSFNLUUKKNRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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